physical and chemical properties of 1-isopropyl-3-nitrobenzene
physical and chemical properties of 1-isopropyl-3-nitrobenzene
An In-depth Technical Guide to 1-isopropyl-3-nitrobenzene
Abstract
This technical guide provides a comprehensive scientific overview of 1-isopropyl-3-nitrobenzene (CAS No. 6526-74-5), a key nitroaromatic compound.[1][2][3] It is intended for researchers, chemists, and professionals in drug development and materials science. This document delves into the core physical and chemical properties, established synthesis protocols, reactivity, spectroscopic characteristics, and critical safety and handling procedures for this compound. By integrating theoretical principles with practical experimental insights, this guide serves as an essential resource for the effective and safe utilization of 1-isopropyl-3-nitrobenzene in a laboratory and industrial context.
Compound Identification and Structure
1-isopropyl-3-nitrobenzene is an aromatic compound characterized by an isopropyl group and a nitro group attached to a benzene ring at the meta position.
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Systematic Name: 1-(1-methylethyl)-3-nitrobenzene[3]
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Common Synonyms: m-Nitrocumene, 3-Nitrocumene, 3-Isopropylnitrobenzene
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Molecular Weight: 165.19 g/mol [2]
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Chemical Structure:
Physical Properties
The physical state and solubility of 1-isopropyl-3-nitrobenzene are dictated by its molecular structure, which combines a nonpolar isopropylbenzene backbone with a highly polar nitro group. The data presented below has been aggregated from various chemical data repositories.
| Property | Value | Source |
| Boiling Point | 224.4°C at 760 mmHg | [1] |
| Density | 1.091 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.533 | [1] |
| Flash Point | 83.3°C | [1] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| LogP (octanol/water) | 3.24 | [4] |
Chemical Properties and Reactivity
The chemical behavior of 1-isopropyl-3-nitrobenzene is governed by the interplay of the electron-donating isopropyl group and the strongly electron-withdrawing nitro group.
Electronic Effects and Ring Activation
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Isopropyl Group (-CH(CH₃)₂): This alkyl group is an ortho-, para-director and a weak activator for electrophilic aromatic substitution due to hyperconjugation and inductive effects.[5]
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Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director.[6] Its strong electron-withdrawing nature is a result of resonance and inductive effects, which significantly reduce the electron density of the aromatic ring.[6]
The presence of the potent deactivating nitro group makes the benzene ring in 1-isopropyl-3-nitrobenzene significantly less nucleophilic and thus less reactive towards electrophiles compared to cumene itself.[7]
Key Reactions
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Reduction of the Nitro Group: The most significant reaction for this class of compounds is the reduction of the nitro group to an amine. This transformation is fundamental for the synthesis of 3-isopropylaniline (m-cumidine), a valuable industrial intermediate.[4] Various reducing agents can be employed, including metal catalysts like Raney Nickel with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
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Electrophilic Aromatic Substitution: Further substitution on the ring is challenging due to the deactivating effect of the nitro group.[7][8] If a reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The isopropyl group directs ortho/para, while the nitro group directs meta. The positions ortho to the isopropyl group (4- and 6-) and meta to the nitro group (also 4- and 6-) are the most likely sites for substitution, though harsh reaction conditions would be required.
Synthesis and Manufacturing
The primary industrial synthesis of nitrocumene isomers involves the direct nitration of cumene (isopropylbenzene).[9][10] An alternative theoretical route, the Friedel-Crafts alkylation of nitrobenzene, is not viable.
Primary Synthesis: Nitration of Cumene
The reaction of cumene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), yields a mixture of nitrocumene isomers.[9][11]
Mechanism:
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Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
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Electrophilic Attack: The π-electron system of the cumene ring attacks the nitronium ion. The isopropyl group, being an ortho-, para-director, leads to the formation of primarily 4-nitrocumene and 2-nitrocumene.[5][12]
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Isomer Distribution: While the para-isomer is typically the major product due to less steric hindrance, the meta-isomer (1-isopropyl-3-nitrobenzene) is also formed as a minor product.[9] Separation of these isomers is usually accomplished by distillation.[9]
Caption: General laboratory safety workflow for handling chemicals.
Conclusion
1-isopropyl-3-nitrobenzene is a compound whose properties are defined by the meta-positioning of an activating isopropyl group and a deactivating nitro group. Its synthesis is primarily achieved through the nitration of cumene, a reaction that produces a mixture of isomers requiring purification. Understanding its physical constants, spectroscopic signatures, and reactivity is crucial for its application as a chemical intermediate, particularly in the synthesis of 3-isopropylaniline. Adherence to strict safety protocols is mandatory when handling this and other nitroaromatic compounds.
References
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1-isopropyl-3-nitrobenzene | CAS#:6526-74-5 | Chemsrc. (2025). Retrieved from [Link]
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STUDY AND SELECTION OF THE PROCESS FOR PRODUCTION OF P-CUMIDINE. (n.d.). IJCRT.org. Retrieved from [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Nitrobenzene does not undergo Friedel-Crafts alkylation. Give reasons. (n.d.). Allen. Retrieved from [Link]
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Cumene can be nitrated using a mixture of concentrated nitric and sulfuric acids. (2021). Filo. Retrieved from [Link]
- Mononitration of Cumene. (1951). Industrial and Engineering Chemistry, 43(10), 2355–2364.
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1-Isopropyl-3-nitrobenzene | C9H11NO2 | CID 591251. (n.d.). PubChem. Retrieved from [Link]
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Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? (2015). Chemistry Stack Exchange. Retrieved from [Link]
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Request PDF: Regioselective nitration of cumene to 4-nitro cumene using nitric acid over solid acid catalyst. (2025). ResearchGate. Retrieved from [Link]
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Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]
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1-ISOPROPYL-4-NITROBENZENE CAS#: 1817-47-6. (n.d.). ChemWhat. Retrieved from [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]
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1-Isopropyl-2-nitro-benzene - ChemBK. (2024). Retrieved from [Link]
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Zinc-Finger 5 Is an Activation Domain in the Saccharomyces cerevisiae Stress-Responsive Transcription Factor Fzf1. (n.d.). MDPI. Retrieved from [Link]
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NITROBENZENE | 98-95-3 CAS | Loba Chemie. (n.d.). Retrieved from [Link]
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